4,4'-Dimethylaminorex
Overview
Description
4,4’-Dimethylaminorex, also known as 4,4’-DMAR or “Serotoni”, is a psychostimulant and entactogen designer drug. It is related to aminorex, 4-methylaminorex, and pemoline . It was first detected in the Netherlands in December 2012 and has been sold as a designer drug around Europe since mid-2013 .
Synthesis Analysis
The phase I and II metabolic pathways of 4,4’-Dimethylaminorex were characterized using both in vitro and in vivo models . The in vitro experiments involved either pooled human liver microsomes or recombinant cytochrome P450 isoforms . The in vivo investigation was performed on male mice .
Molecular Structure Analysis
The molecular formula of 4,4’-Dimethylaminorex is C11H14N2O . Its average mass is 190.242 Da and its monoisotopic mass is 190.110611 Da .
Chemical Reactions Analysis
Five metabolic products were isolated only for the cis-isomer of 4,4’-Dimethylaminorex . The phase I metabolic reactions included hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved . Once formed, the phase I metabolites underwent extensive conjugation .
Physical And Chemical Properties Analysis
The density of 4,4’-Dimethylaminorex is 1.2±0.0 g/cm3 . Its boiling point is 270.8±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.0 mmHg at 25°C . The enthalpy of vaporization is 50.9±0.0 kJ/mol . The flash point is 117.6±0.0 °C .
Scientific Research Applications
Neuro-Behavioural Studies
4,4’-Dimethylaminorex (4,4’-DMAR) has been used in neuro-behavioural studies. For instance, researchers have investigated the effects of the systemic administration of both the single (±) cis (0.1–60 mg/kg) and (±) trans (30 and 60 mg/kg) stereoisomers and their co-administration . These studies help understand the impact of 4,4’-DMAR on neuro-behavioural aspects .
Physiological Studies
Physiological studies have been conducted using 4,4’-DMAR. These studies focus on understanding the physiological effects of this compound, particularly when it is co-administered with other substances .
Immunohistochemical Studies
Immunohistochemical studies have been performed using 4,4’-DMAR. These studies aim to understand the compound’s effects on the expression of markers of oxidative/nitrosative stress (8-OHdG, iNOS, NT and NOX2), apoptosis (Smac/DIABLO and NF-κB), and heat shock proteins (HSP27, HSP70, HSP90) in the cerebral cortex .
Metabolic Studies
Metabolic studies have been conducted to understand the metabolic profile of 4,4’-DMAR. These studies use both in vitro and in vivo models. In vitro experiments use either pooled human liver microsomes or recombinant cytochrome P450 isoforms, whereas in vivo investigations are performed on male mice .
Forensic Toxicology
In forensic toxicology, the metabolic profile of 4,4’-DMAR is characterized to select markers of intake that allow the unequivocal identification of this novel psychoactive substance in urine samples .
Drug Abuse Research
4,4’-DMAR is an emerging drug of abuse that acts as a substrate at plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby causing nonexocytotic release of monoamine transmitters via reverse transport . This makes it a subject of interest in drug abuse research.
Safety And Hazards
properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILLHMQNMXXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031562 | |
Record name | 4,4'-Dimethylaminorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethylaminorex | |
CAS RN |
1445569-01-6 | |
Record name | 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dimethylaminorex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethylaminorex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.